Direct red 75 free acid
Description
Significance of Azo Dyes in Environmental and Materials Science Research
Azo dyes represent the largest and most versatile class of synthetic colorants, accounting for a significant portion of the global dye market. nih.govijrrjournal.comekb.eg Their widespread use in industries such as textiles, paper, and leather is due to their cost-effectiveness, ease of synthesis, and the wide spectrum of bright colors they can produce. ekb.egresearchgate.net
However, the extensive use of azo dyes has raised significant environmental concerns. A considerable amount of these dyes is lost during the dyeing process and released into industrial effluents. researchgate.net The complex aromatic structures of many azo dyes make them resistant to degradation under natural conditions, leading to their persistence in the environment. researchgate.net The discharge of these dyes into water bodies can block sunlight, inhibiting photosynthesis and disrupting aquatic ecosystems. ijrrjournal.com
Furthermore, the breakdown of azo dyes can lead to the formation of aromatic amines, some of which are known or suspected carcinogens. ijrrjournal.comresearchgate.net This has spurred extensive research into methods for the degradation and detoxification of azo dye-containing wastewater. nih.gov Studies have explored various physical, chemical, and biological treatment methods, with a growing interest in microbial degradation as a cost-effective and environmentally friendly approach. nih.govresearchgate.net
In the realm of materials science, the unique photophysical and electrochemical properties of azo dyes have attracted considerable interest. jchemrev.com Their ability to undergo reversible cis-trans isomerization upon light exposure makes them suitable for applications in optical data storage, liquid crystal displays, and other advanced materials. researchgate.net Researchers are also exploring the incorporation of azo dyes into polymers to create new materials with specific optical and electrical properties. jchemrev.com
Scope and Objectives of Comprehensive Academic Inquiry into Direct Red 75 Free Acid
A comprehensive academic inquiry into this compound aims to thoroughly characterize its chemical and physical properties, understand its environmental fate and toxicological profile, and explore its potential applications in various scientific fields. Key objectives of such research include:
Synthesis and Characterization: Developing and refining methods for the synthesis of this compound and its derivatives. rsc.org This includes detailed characterization using techniques like spectroscopy and chromatography to confirm its structure and purity. researchgate.netfssai.gov.in
Environmental Degradation Studies: Investigating the mechanisms and kinetics of its degradation under different environmental conditions. researchgate.net This involves studying its breakdown by microorganisms, advanced oxidation processes, and other treatment technologies. nih.govjwent.netresearchgate.net
Material Applications: Exploring the potential of this compound as a component in the development of new materials with tailored optical, electronic, or other functional properties. nih.gov
This focused research is crucial for assessing the environmental risks associated with Direct Red 75 and for unlocking its potential in the development of new technologies.
Historical Trajectories and Contemporary Research Landscape of this compound
The study of azo dyes dates back to the mid-19th century, with the discovery of diazo compounds laying the foundation for modern organic chemistry. jchemrev.com The initial focus was on their application as textile dyes, with research aimed at improving their color fastness and expanding the range of available colors. chemicalbook.com
In recent decades, the research landscape has shifted significantly. Growing awareness of the environmental impact of industrial effluents has led to a surge in studies on the degradation and remediation of azo dyes, including Direct Red 75. nih.gov For instance, research has demonstrated the potential of certain fungal strains, such as Penicillium oxalicum, to effectively biodegrade Direct Red 75. researchgate.netnih.gov Other studies have investigated the use of advanced oxidation processes and various adsorbent materials for its removal from wastewater. researchgate.netresearchgate.net
Contemporary research continues to build on this foundation, with a dual focus on environmental remediation and the development of novel applications. Scientists are exploring the genetic and enzymatic basis of microbial dye degradation to enhance the efficiency of bioremediation strategies. nih.gov At the same time, the unique chemical structure of this compound is being investigated for its potential use in high-tech applications, reflecting a paradigm shift from traditional uses to advanced materials science. researchgate.net
Chemical Properties of Direct Red 75 and its Free Acid Form
| Property | Direct Red 75 (Sodium Salt) | This compound |
| Synonyms | C.I. 25380, Direct Fast Pink BK | - |
| CAS Number | 2829-43-8 worlddyevariety.com | 25255-10-1 lookchem.com |
| Molecular Formula | C33H22N8Na4O15S4 worlddyevariety.com | C33H26N8O15S4 lookchem.com |
| Molecular Weight | 990.80 g/mol worlddyevariety.com | 902.86 g/mol lookchem.com |
| Appearance | Red powder colorantsgroup.com | - |
| Solubility | Soluble in water worlddyevariety.com | - |
Structure
2D Structure
Properties
CAS No. |
25255-10-1 |
|---|---|
Molecular Formula |
C33H26N8O15S4 |
Molecular Weight |
902.9 g/mol |
IUPAC Name |
6-amino-5-[[4-[[4-[(2-amino-8-hydroxy-6-sulfonaphthalen-1-yl)diazenyl]-2-sulfophenyl]carbamoylamino]-3-sulfophenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonic acid |
InChI |
InChI=1S/C33H26N8O15S4/c34-21-5-1-15-9-19(57(45,46)47)13-25(42)29(15)31(21)40-38-17-3-7-23(27(11-17)59(51,52)53)36-33(44)37-24-8-4-18(12-28(24)60(54,55)56)39-41-32-22(35)6-2-16-10-20(58(48,49)50)14-26(43)30(16)32/h1-14,42-43H,34-35H2,(H2,36,37,44)(H,45,46,47)(H,48,49,50)(H,51,52,53)(H,54,55,56) |
InChI Key |
MGGABNRRGPWLAQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C2=C(C=C(C=C21)S(=O)(=O)O)O)N=NC3=CC(=C(C=C3)NC(=O)NC4=C(C=C(C=C4)N=NC5=C(C=CC6=CC(=CC(=C65)O)S(=O)(=O)O)N)S(=O)(=O)O)S(=O)(=O)O)N |
Canonical SMILES |
C1=CC(=C(C2=C(C=C(C=C21)S(=O)(=O)O)O)N=NC3=CC(=C(C=C3)NC(=O)NC4=C(C=C(C=C4)N=NC5=C(C=CC6=CC(=CC(=C65)O)S(=O)(=O)O)N)S(=O)(=O)O)S(=O)(=O)O)N |
Related CAS |
2829-43-8 (tetra-hydrochloride salt) |
Synonyms |
Benzo Fast Pink 2BL chlorazol fast pink chlorazole fast pink 2BL |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of Direct Red 75 Free Acid
Established Synthetic Pathways for Direct Red 75 Free Acid via Diazotization and Coupling
The conventional synthesis of this compound is a classic example of azo dye chemistry, relying on sequential diazotization and coupling reactions. Azo coupling involves an electrophilic aromatic substitution reaction between a diazonium salt and an electron-rich coupling component, such as a phenol (B47542) or an aromatic amine. researchgate.net The process for Direct Red 75, being a disazo dye, involves two such coupling steps.
The primary established manufacturing method involves the double diazotization of a diamine precursor, which is then coupled with a suitable coupling agent. worlddyevariety.com
Key Steps in the Synthesis:
Double Diazotization: The synthesis begins with the bis-diazotization of the key intermediate, 1,3-Bis(4-amino-3-sulfophenyl)urea. This reaction is carried out in acidic conditions at low temperatures (typically 0-5°C) using a diazotizing agent like sodium nitrite (B80452). The low temperature is crucial to prevent the decomposition of the unstable diazonium salts formed. researchgate.netindexcopernicus.com
Coupling Reaction: The resulting tetrazo compound is then coupled with two equivalents of the coupling component, 6-Amino-4-hydroxynaphthalene-2-sulfonic acid (also known as Gamma Acid). worlddyevariety.com The reaction is typically performed under controlled pH conditions to ensure the correct coupling position on the naphthalene (B1677914) ring.
Isolation and Purification: After the coupling reaction is complete, the dye is precipitated from the solution, often by adding sodium chloride ("salting out"), filtered, and dried. indexcopernicus.com
An alternative, though less common, pathway involves the diazotization of 2,5-Diaminobenzenesulfonic acid, which is then coupled to 6-Amino-4-hydroxynaphthalene-2-sulfonic acid. worlddyevariety.com This is followed by a reduction of a nitro group and a subsequent phosgenation step to form the final urea (B33335) linkage. worlddyevariety.com
Table 1: Key Reactants in Established Synthesis
| Role | Compound Name |
|---|---|
| Diamine Intermediate | 1,3-Bis(4-amino-3-sulfophenyl)urea |
| Coupling Component | 6-Amino-4-hydroxynaphthalene-2-sulfonic acid |
| Diazotizing Agent | Sodium Nitrite |
Novel Approaches and Green Chemistry Principles in this compound Synthesis
Growing environmental concerns have spurred research into more sustainable methods for dye synthesis. Green chemistry principles focus on reducing waste, avoiding hazardous substances, and improving energy efficiency.
Microwave-Assisted Synthesis: One novel approach is the use of microwave irradiation to accelerate the diazotization and coupling reactions. researchgate.net Microwave heating can lead to significantly shorter reaction times and potentially higher yields compared to conventional heating methods. This rapid and convenient synthesis can represent a greener route by reducing energy consumption. researchgate.net
Solvent-Free Synthesis: A significant advancement in green dye synthesis is the development of solvent-free reaction conditions. researchgate.net For azo dyes, this can be achieved by grinding the aromatic amine with sodium nitrite and a solid acid catalyst, such as nano silica (B1680970) supported boron trifluoride (nano BF₃·SiO₂). researchgate.net This method offers several advantages:
Elimination of hazardous solvents: Reduces environmental pollution and health risks.
Increased reaction speed: Reactions can be completed in seconds or minutes at room temperature. researchgate.net
Enhanced safety: The resulting diazonium salts supported on the solid acid are often more stable and less explosive than their traditionally prepared counterparts. researchgate.net
While not yet documented specifically for Direct Red 75, the application of these principles represents a promising avenue for its future eco-friendly production.
Table 2: Comparison of Synthetic Approaches
| Feature | Conventional Method | Green Chemistry Approaches |
|---|---|---|
| Solvent | Typically aqueous acid | Solvent-free or water (if unavoidable) |
| Energy Source | Conventional heating/cooling | Microwave irradiation, grinding (mechanochemistry) |
| Reaction Time | Hours | Minutes to seconds |
| Catalyst | Mineral acids (stoichiometric) | Reusable solid acids (catalytic) |
| Waste Generation | Higher (acidic wastewater, byproducts) | Lower |
Precursor Compound Analysis and Their Influence on this compound Purity and Yield
The final purity and yield of Direct Red 75 are highly dependent on the quality of its precursor compounds. rsc.org Impurities in the starting materials can lead to the formation of undesired side-products, which can be difficult to remove and may negatively impact the dye's coloristic properties.
Critical Precursors and Their Impact:
1,3-Bis(4-amino-3-sulfophenyl)urea: The purity of this central diamine component is paramount. Isomeric impurities or residual starting materials from its own synthesis can lead to the formation of asymmetrical dyes or other colored contaminants. The presence of any unreacted amino groups after the first diazotization can lead to unwanted side reactions.
6-Amino-4-hydroxynaphthalene-2-sulfonic acid (Gamma Acid): The quality of this coupling component is equally critical. The presence of other isomeric naphthalenesulfonic acids can result in the formation of structurally different, off-shade dyes. The ratio of the diazo component to the coupling component must be carefully controlled to ensure complete reaction and maximize yield.
The physical and chemical properties of the precursors, such as their solubility and stability, are crucial for optimizing the reaction conditions. wikipedia.org For instance, the temperature and pH of the coupling reaction are carefully selected based on the specific properties of the diazonium salt and the Gamma Acid to ensure the desired reaction pathway is favored.
Table 3: Influence of Precursor Quality
| Precursor | Potential Impurity | Consequence on Final Product |
|---|---|---|
| 1,3-Bis(4-amino-3-sulfophenyl)urea | Isomeric diamines | Formation of off-shade colorants, reduced color strength |
| Un-sulfonated precursors | Incomplete diazotization, lower yield | |
| 6-Amino-4-hydroxynaphthalene-2-sulfonic acid | Other naphthalenesulfonic acid isomers | Formation of structural isomers with different shades |
Strategies for Derivatization and Synthesis of Analogous Structures of this compound
Derivatization is a technique used to modify a chemical compound to create a new one with different properties. greyhoundchrom.com For a dye like Direct Red 75, derivatization can be used to alter its color, solubility, fastness properties, or affinity for different substrates. The synthesis of analogous structures typically involves substituting one of the precursor compounds with a chemically similar but structurally distinct alternative.
Derivatization Strategies:
The structure of Direct Red 75 offers several sites for potential derivatization:
Amino Groups: The primary amino groups on the two naphthalene rings are potential sites for modification. They could be acylated or reacted with other electrophiles to introduce new functional groups, which could significantly alter the dye's properties.
Sulfonic Acid Groups: The four sulfonic acid groups are key to the dye's water solubility. Esterification or conversion to sulfonamides would drastically reduce solubility, potentially creating a new dye suitable for non-aqueous systems or as a pigment.
Urea Linkage: The central urea bridge could potentially be replaced with other linking groups, such as a thiourea (B124793) or guanidine, by starting with different precursor molecules.
Synthesis of Analogous Structures:
The most straightforward method for creating analogs of Direct Red 75 is to substitute the precursor compounds.
Varying the Coupling Component: Replacing 6-Amino-4-hydroxynaphthalene-2-sulfonic acid with other naphthol or aminonaphthol sulfonic acids (e.g., H-acid, J-acid) would result in a series of new dyes with different shades, ranging from red to blue and violet. indexcopernicus.com
Varying the Diamine Component: Using a different aromatic diamine in place of 1,3-Bis(4-amino-3-sulfophenyl)urea would create a completely different series of disazo dyes. The choice of diamine would influence the distance and orientation between the two azo chromophores, thereby affecting the final color and properties of the dye.
These strategies allow for the systematic development of new dyes with tailored properties, all based on the fundamental chemical structure of Direct Red 75.
Environmental Ecotoxicological Implications and Biogeochemical Cycling of Direct Red 75 Free Acid
Photolytic Degradation Mechanisms of Direct Red 75 Free Acid in Aquatic Systems
The breakdown of this compound in water environments can be significantly influenced by light, a process known as photolysis. This degradation can occur directly, where the dye molecule itself absorbs light energy and undergoes a chemical transformation, or indirectly, through reactions with highly reactive species generated by other light-absorbing substances in the water. unito.it The efficiency of photolytic degradation is dependent on various factors, including the intensity and wavelength of the light, the pH of the water, and the presence of other dissolved substances. unito.itresearchgate.net
Advanced Oxidation Processes (AOPs) for this compound Photodegradation
Advanced Oxidation Processes (AOPs) are a group of techniques that utilize highly reactive hydroxyl radicals (•OH) to break down organic pollutants like this compound. ijcce.ac.irmdpi.com These methods are often employed to enhance the rate and extent of degradation compared to direct photolysis alone. Common AOPs include the use of ozone (O₃), hydrogen peroxide (H₂O₂), and photocatalysts like titanium dioxide (TiO₂) in conjunction with UV or visible light. ijcce.ac.irmdpi.comnih.gov
The Fenton process, which involves the reaction of hydrogen peroxide with ferrous ions (Fe²⁺), is another effective AOP for dye degradation. nih.govresearchgate.net The combination of the Fenton reagent with UV light, known as the photo-Fenton process, can further accelerate the degradation of azo dyes. researchgate.net Studies have shown that AOPs can achieve high levels of color removal and mineralization, converting the dye into simpler, less harmful compounds like CO₂ and H₂O. researchgate.net For instance, the H₂O₂/UV-C system has demonstrated complete decolorization and significant mineralization of dye solutions. researchgate.net The effectiveness of these processes is influenced by parameters such as pH, oxidant concentration, and the presence of catalytic metal ions. researchgate.net
| AOP Technique | Description | Key Reactants/Catalysts | Typical Outcome |
| Photocatalysis | Utilizes a semiconductor catalyst (e.g., TiO₂) activated by light to generate reactive oxygen species. mdpi.com | TiO₂, ZnO, UV/Visible Light | Degradation of dye molecules into simpler compounds. mdpi.com |
| Fenton/Photo-Fenton | Involves the generation of hydroxyl radicals from the reaction of H₂O₂ and Fe²⁺, with or without light. researchgate.net | H₂O₂, Fe²⁺, UV Light (for Photo-Fenton) | Rapid and complete color removal, significant mineralization. researchgate.net |
| Ozonation | Employs ozone (O₃) as a powerful oxidizing agent to break down dye molecules. mdpi.com | O₃ | Effective decolorization and degradation of dyes. mdpi.com |
| H₂O₂/UV | Uses UV light to cleave hydrogen peroxide, forming hydroxyl radicals. researchgate.net | H₂O₂, UV Light | Complete decolorization and effective mineralization. researchgate.net |
Kinetics and Reaction Pathways of this compound Under Various Irradiation Conditions
The rate at which this compound degrades under irradiation, known as its photolytic kinetics, is crucial for understanding its environmental persistence. The degradation process often follows pseudo-first-order kinetics, where the rate of degradation is proportional to the concentration of the dye. mdpi.com The half-life of the dye, or the time it takes for half of the initial concentration to degrade, can vary significantly depending on the irradiation conditions. researchgate.net
Factors influencing the kinetics include the wavelength of the light (UVA vs. UVB), the intensity of the irradiation, pH, and the presence of dissolved organic matter which can act as a photosensitizer or an inhibitor. unito.itmdpi.com For example, the direct photolysis quantum yield, a measure of the efficiency of the photochemical reaction, can differ under UVA and UVB radiation. unito.it The reaction pathways of photolytic degradation can be complex, involving steps such as the cleavage of the azo bond (–N=N–), which is responsible for the dye's color, and subsequent oxidation of the resulting aromatic amines. mdpi.comnih.gov The final products of complete mineralization are typically carbon dioxide, water, and inorganic ions. nih.gov
| Parameter | Influence on Photodegradation Kinetics | Example |
| Light Wavelength & Intensity | Higher energy (shorter wavelength) light and higher intensity generally lead to faster degradation rates. unito.it | UVB irradiation may result in a different quantum yield compared to UVA. unito.it |
| pH | Can affect the dye's chemical form and the generation of reactive species, thus influencing the degradation rate. researchgate.net | The rate of degradation may be higher in acidic or alkaline conditions depending on the specific AOP used. researchgate.net |
| Dissolved Organic Matter (DOM) | Can either enhance degradation through photosensitization or inhibit it by absorbing light or scavenging reactive species. unito.it | Humic acids can act as photosensitizers, accelerating indirect photolysis. researchgate.net |
| Initial Dye Concentration | Higher concentrations can lead to a slower relative degradation rate due to light screening effects. mdpi.com | The time required for degradation increases with increasing initial dye concentration. mdpi.com |
Microbial Biodegradation of this compound in Diverse Environmental Matrices
Microorganisms play a vital role in the breakdown of organic pollutants, including azo dyes like this compound. nih.gov This process, known as biodegradation, is considered an environmentally friendly and cost-effective alternative to chemical and physical treatment methods. researchgate.nettandfonline.com The effectiveness of microbial degradation depends on various factors such as the microbial species, the chemical structure of the dye, and environmental conditions like pH, temperature, and the availability of oxygen and other nutrients. mdpi.commdpi.com
Identification of Microbial Strains (e.g., Penicillium oxalicum, Bacillus sp.) Involved in this compound Biotransformation
A variety of microorganisms, including bacteria and fungi, have been identified for their ability to decolorize and degrade azo dyes. nih.govtandfonline.com These microbes can be isolated from environments contaminated with dyes, such as textile industry effluents and surrounding soils. nih.gov
Fungal strains, particularly white-rot fungi, are known for their powerful lignin-degrading enzymes that can also break down a wide range of recalcitrant pollutants, including azo dyes. One notable fungus, Penicillium oxalicum, has demonstrated the ability to degrade Direct Red 75, achieving 95-100% degradation within 120 hours under specific conditions. nih.gov
Bacterial degradation of azo dyes is also well-documented. nih.gov Various bacterial species, including those from the genera Bacillus, Pseudomonas, and Enterococcus, have shown significant dye decolorization capabilities. aucegypt.edugjesm.net For instance, a bacterial consortium including Bacillus subtilis and Bacillus cereus has been successfully used to degrade Direct Red 23. tandfonline.com Mixed bacterial cultures are often more effective than single strains due to the synergistic action of different metabolic pathways. nih.gov
| Microorganism | Type | Observed Degradation of Azo Dyes | Reference |
| Penicillium oxalicum SAR-3 | Fungus | Degraded 95-100% of Direct Red 75 (100 mg/L) within 120 hours. nih.gov | nih.gov |
| Bacillus sp. | Bacterium | Strains of Bacillus have been shown to decolorize various azo dyes. mdpi.comaucegypt.edu | mdpi.comaucegypt.edu |
| Bacillus cereus | Bacterium | Part of a consortium that degraded 70-80% of Direct Red 23 within 48 hours. tandfonline.com | tandfonline.com |
| Bacillus subtilis | Bacterium | Part of a consortium that degraded 70-80% of Direct Red 23 within 48 hours. tandfonline.com | tandfonline.com |
Enzymatic Mechanisms (e.g., Azoreductases, Peroxidases) and Gene Expression in this compound Biodegradation
The microbial degradation of azo dyes is primarily an enzymatic process. mdpi.com Microorganisms produce specific enzymes that catalyze the breakdown of the dye molecules. The initial and most crucial step in the biodegradation of azo dyes is the reductive cleavage of the azo bond (–N=N–), which leads to the loss of color. nih.gov
Azoreductases are key enzymes responsible for this initial decolorization step. nih.govaucegypt.edu These enzymes transfer electrons from electron donors like NADH or NADPH to the azo bond, breaking it and forming colorless aromatic amines. mdpi.com Azoreductase activity is often more efficient under anaerobic or anoxic conditions. mdpi.com
Other enzymes, such as peroxidases (including manganese peroxidase and lignin (B12514952) peroxidase) and laccases , also play a significant role, particularly in fungal degradation. nih.govmdpi.com These are oxidative enzymes that can degrade a wide range of aromatic compounds, including the aromatic amines produced after azo bond cleavage. nih.gov For example, notable levels of manganese peroxidase were detected during the decolorization of Direct Red 75 by Penicillium oxalicum. nih.gov
The expression of the genes encoding these enzymes is a critical factor in the biodegradation process. gjesm.net Understanding the genetic regulation of these enzymes can help in optimizing biodegradation conditions and even in developing genetically engineered microorganisms with enhanced dye-degrading capabilities. gjesm.net
Chemical Degradation of this compound via Oxidation and Reduction Reactions
Beyond photolytic and microbial processes, this compound can also be degraded through purely chemical reactions, primarily involving oxidation and reduction. These reactions aim to break down the complex dye molecule into simpler, less harmful substances.
Oxidation reactions often employ strong oxidizing agents. As discussed in the context of AOPs, hydroxyl radicals (•OH) are extremely powerful and non-selective oxidants that can effectively mineralize organic compounds. ijcce.ac.ir These can be generated through various chemical systems, such as the Fenton reaction (Fe²⁺/H₂O₂), which produces hydroxyl radicals that attack the dye molecule. nih.govresearchgate.net The initial attack often targets the chromophoric azo group, leading to decolorization, followed by the cleavage of aromatic rings. mdpi.com
Reduction reactions primarily target the azo bond (–N=N–), which is susceptible to reduction. nih.gov Chemical reduction can be achieved using reducing agents like sodium dithionite (B78146) or through electrochemical methods. This process cleaves the azo linkage to form aromatic amines. nih.gov While this leads to decolorization, the resulting aromatic amines can sometimes be more toxic than the parent dye, necessitating further treatment, often through oxidation, to achieve complete mineralization. nih.gov
Mechanisms of Advanced Chemical Oxidation of this compound
Advanced Oxidation Processes (AOPs) are chemical treatment methods utilized for the degradation of persistent organic pollutants, such as azo dyes, in wastewater. mdpi.combio-conferences.org These processes are characterized by the in-situ generation of highly reactive radicals, most notably the hydroxyl radical (•OH), which possesses a high standard oxidizing potential and reacts non-selectively with organic compounds. mdpi.com
AOPs can be implemented through various methods, including the use of ozone, hydrogen peroxide, or Fenton's reagent (a combination of hydrogen peroxide and Fe2+ salts). mdpi.com The fundamental principle of AOPs involves the production of these potent radicals, which then attack and break down the complex molecular structures of dyes like Direct Red 75. mdpi.combio-conferences.org This degradation can lead to the complete mineralization of the dye into carbon dioxide and water, or the formation of less complex, colorless organic intermediates. researchgate.net
For instance, in the Fenton treatment of the related azo dye Direct Red 28, the degradation and mineralization were assessed by monitoring the removal of total organic carbon (TOC) and color. researchgate.net It was observed that color removal was significantly faster than TOC removal, indicating the formation of colorless organic byproducts during the oxidation process. researchgate.net The efficiency of the Fenton process is influenced by the concentrations of both hydrogen peroxide and Fe(II) ions, with an optimal ratio being crucial for maximizing the degradation of the dye. researchgate.net Studies on other direct dyes, such as Direct Red 81, have also demonstrated the effectiveness of AOPs like sono-Fenton oxidation, achieving high decolorization and mineralization efficiencies. bio-conferences.org While specific studies focusing exclusively on the advanced chemical oxidation of Direct Red 75 are limited, the principles derived from studies on structurally similar azo dyes are applicable. The process would involve the generation of hydroxyl radicals to cleave the azo bonds (–N=N–) and aromatic rings within the Direct Red 75 molecule, leading to its eventual breakdown. mdpi.comnih.gov
Reductive Transformation Pathways of this compound and Metabolite Formation
Under anaerobic or reducing conditions, such as those found in anoxic sediment layers, azo dyes like Direct Red 75 have the potential to undergo reductive transformation. canada.ca This process primarily involves the cleavage of the azo bond (–N=N–), which is the chromophoric group responsible for the dye's color. canada.camdpi.com The breakdown of this bond results in the formation of aromatic amines, which may be colorless but can still be of environmental concern. canada.caresearchgate.net
The toxicity of an azo dye can be attributed to the parent molecule itself or to the aryl amine derivatives that are generated during this reductive biotransformation. researchgate.net For many azo dyes, the resulting aromatic amines are considered to be more toxic and potentially carcinogenic than the original dye compound. mdpi.com
While specific studies detailing the complete reductive transformation pathway and all resulting metabolites for Direct Red 75 are not extensively available, general knowledge of azo dye degradation provides a likely scenario. The cleavage of the double azo bonds in the Direct Red 75 molecule would lead to the formation of smaller aromatic amine compounds. researchgate.networlddyevariety.com For example, the biodegradation of the diazo dye Direct Red 81, which shares structural similarities with Direct Red 75, has been shown to proceed through two reductive pathways involving either symmetric or asymmetric cleavage of the azo bonds. mdpi.com This process, often facilitated by microbial azoreductase enzymes, breaks the dye down into various intermediate metabolites. mdpi.comfrontiersin.org Subsequent aerobic degradation of these initial aromatic amines can then lead to further breakdown and potential mineralization. researchgate.net
A study on the biodegradation of Direct Red 75 by the fungus Penicillium oxalicum SAR-3 showed a high level of degradation (95-100%) within 120 hours. researchgate.net The involvement of the enzyme manganese peroxidase was noted, suggesting an oxidative component to the degradation process following the initial reductive cleavage. researchgate.net This highlights that a combination of anaerobic and aerobic processes can be effective in breaking down these complex dye molecules. researchgate.net
Sorption and Transport Phenomena of this compound in Environmental Compartments
The environmental fate and transport of Direct Red 75 are significantly influenced by sorption processes, which dictate its mobility in soil and aquatic systems. mst.dkmdpi.com As an ionic azo dye, Direct Red 75 is generally water-soluble. mst.dkcolorantsgroup.com Its ionic nature means that in aqueous environments, it will be at least partially, if not completely, dissociated. mst.dk
Due to their ionic character, dyes like Direct Red 75 are expected to have a high to moderate mobility in soil and sediment. mst.dk However, they can also adsorb to particulate matter through ion-exchange processes. mst.dk The sorption behavior is complex and depends on various factors, including the properties of the soil (e.g., mineral and organic matter content) and the chemical properties of the dye itself. mdpi.com
The sorption of azo dyes to soil and sediments is not solely a physical process; it can involve both surface sorption and intraparticle diffusion. mdpi.comresearchgate.net This means that the dye molecules not only attach to the external surface of soil particles but can also diffuse into the pores of the particles. mdpi.com The rate of sorption can be limited by either film diffusion (transport of the dye from the bulk solution to the particle surface) or pore diffusion (transport within the particle). mdpi.com
While specific studies on the sorption and transport of Direct Red 75 are limited, research on similar direct dyes provides valuable insights. For example, studies on other water-soluble azo dyes have shown that their ability to adsorb onto biomass is influenced by factors like the degree of sulfonation and molecular size. mst.dk Highly sulfonated dyes tend to have higher water solubility and a lower tendency to adsorb. mst.dk Given that Direct Red 75 contains four sulfonic acid groups, it is likely to be quite mobile in the environment, although its potential for ion-exchange-based adsorption should not be disregarded. worlddyevariety.commst.dk
Adsorption Isotherms and Kinetics of this compound on Various Geomatrices and Adsorbents
The adsorption of Direct Red 75 onto various materials has been investigated to understand its removal from aqueous solutions. Adsorption isotherms, such as the Langmuir and Freundlich models, are used to describe the equilibrium distribution of the dye between the solid and liquid phases. Adsorption kinetics, on the other hand, describe the rate at which this equilibrium is reached.
In a study using PS/P(LMA-DVB)/PGMA composite polymer particles as an adsorbent, the adsorption of Direct Red 75 was found to fit the Temkin and Langmuir adsorption isotherms at a higher temperature (323 K), suggesting chemisorption and monolayer physisorption, respectively. arabjchem.org At a lower temperature (303 K), the adsorption was better described by the Temkin isotherm, again indicating chemisorption. arabjchem.org The amount of Direct Red 75 adsorbed increased with an increase in temperature. arabjchem.org
Another study investigated the adsorption of Direct Red 75 on natural materials and their modifications. medkoo.com The adsorption process was analyzed using a double-layer model with two adsorption energies, suggesting a complex interaction between the dye and the adsorbent surface. medkoo.com
The table below summarizes key findings from a study on the adsorption of Direct Red 75 on composite polymer particles. arabjchem.org
| Adsorbent | Temperature (K) | Best Fit Isotherm Model(s) | Adsorption Type |
| PS/P(LMA-DVB)/PGMA | 303 | Temkin | Chemisorption |
| PS/P(LMA-DVB)/PGMA | 323 | Temkin, Langmuir | Chemisorption, Monolayer Physisorption |
This table is based on data from a study on PS/P(LMA-DVB)/PGMA composite polymer particles.
Kinetic models help to elucidate the mechanism of adsorption. While specific kinetic data for Direct Red 75 on geomatrices is scarce, studies on similar direct dyes like Direct Red 81 show that adsorption often follows pseudo-second-order kinetics, indicating that chemisorption is the rate-limiting step. neptjournal.comdergipark.org.trdeswater.com The adsorption process can also be influenced by both liquid-film and intra-particle diffusion. dergipark.org.tr
Leaching and Mobility Studies of this compound in Porous Media
The potential for Direct Red 75 to leach through soil and other porous media is a key factor in its environmental risk assessment. As an ionic azo dye, Direct Red 75 is water-soluble, which suggests a potential for high mobility in soil. mst.dkcolorantsgroup.com The presence of four sulfonic acid groups in its structure further enhances its water solubility. worlddyevariety.commst.dk
Ionic dyes are generally expected to have a high to moderate mobility in soil and sediment. mst.dk This mobility is often characterized by low soil organic carbon-water (B12546825) partitioning coefficients (Koc). mst.dk However, the ionic nature of these dyes also means that they can be adsorbed to soil particles through ion-exchange processes, which can retard their movement. mst.dk
In the absence of specific experimental data for Direct Red 75, its mobility in porous media can be inferred from its chemical properties and the behavior of similar dyes. Its high water solubility suggests a high potential for leaching, but this could be mitigated by adsorption to soil components, particularly those with a positive surface charge. mst.dk The actual mobility would depend on the specific characteristics of the porous medium, such as its pH, clay content, and organic matter content. mdpi.com
Ecotoxicological Assessment of this compound on Aquatic and Terrestrial Biota (Excluding Human Toxicity)
The ecotoxicological impact of azo dyes like Direct Red 75 is a significant environmental concern. mdpi.comnih.gov These dyes can affect a wide range of organisms in both aquatic and terrestrial ecosystems. mdpi.comoapen.org The toxicity can stem from the parent dye molecule itself or from its degradation products, particularly the aromatic amines formed under reductive conditions. canada.caresearchgate.net
Direct dyes, as a class, have been shown to have adverse effects on aquatic invertebrates. nih.gov While some ionic dyes are acutely toxic to aquatic organisms, others may have lower acute toxicity. mst.dk Information on Direct Red 75 specifically is limited, but data for structurally related azo solvent dyes suggest that many are hazardous to aquatic organisms at low concentrations. canada.ca However, one specific screening assessment indicated that a substance structurally similar to the neutral form of Direct Red 81 would not be harmful to aquatic organisms at low concentrations. canada.ca
The persistence of these dyes in the environment is also a major concern, as they are often resistant to biodegradation. nih.gov This persistence can lead to long-term exposure for aquatic and terrestrial life. nih.gov The presence of dyes in water can also have indirect effects, such as reducing light penetration, which in turn affects photosynthesis in aquatic plants. nih.gov
It is important to note that the ecotoxicity of an azo dye can be significantly altered by its degradation. While the parent dye may have a certain level of toxicity, the aromatic amines formed during its breakdown can be more hazardous. mdpi.com Therefore, a comprehensive ecotoxicological assessment must consider both the original compound and its potential metabolites.
Impact of this compound and its Degradation Products on Algal and Plant Growth
The presence of azo dyes such as Direct Red 75 and their breakdown products in the environment can have significant impacts on primary producers like algae and plants. The coloration of water by these dyes can impede light penetration, thereby reducing the rate of photosynthesis in aquatic flora. nih.gov This can disrupt the entire aquatic food web, which is dependent on these primary producers.
While specific studies on the direct toxic effects of Direct Red 75 on algae and plants are scarce, research on other azo dyes provides valuable insights. For example, the azo dye Congo Red has been shown to have several negative effects on the aquatic plant Lemna minor, including reduced root growth and total frond surface area at concentrations as low as 5 parts per million (ppm). mdpi.com At higher concentrations (above 2500 ppm), Congo Red was found to inhibit the growth of the plant, decrease chlorophyll (B73375) a content, and increase carotenoid content. mdpi.com
The degradation products of azo dyes, particularly aromatic amines, can also be toxic to plants. mdpi.com Therefore, even if the parent dye is removed from the water, the resulting metabolites could still pose a threat to plant life.
In terrestrial ecosystems, the accumulation of dyes in the soil can affect plant growth. The availability of nutrients in the soil is influenced by pH, which can be altered by the presence of acidic dyes or their degradation products. frontiersin.org While there is a lack of specific data on the impact of Direct Red 75 on terrestrial plants, the general principles of soil chemistry and plant toxicology suggest that high concentrations of this dye in the soil could be detrimental to plant health.
The table below presents a summary of the effects of an example azo dye, Congo Red, on the aquatic plant Lemna minor.
| Azo Dye | Plant Species | Concentration | Observed Effects |
| Congo Red | Lemna minor | 5 ppm | Reduced root growth, reduced total frond surface area |
| Congo Red | Lemna minor | >2500 ppm | Growth inhibition, decreased chlorophyll a, increased carotenoids |
This table is based on data for Congo Red and is provided as an illustrative example of azo dye effects on aquatic plants. mdpi.com
Effects of this compound on Aquatic Invertebrate Populations (e.g., Daphnia magna, Vibrio fischeri)
The assessment of the ecotoxicological impact of this compound on aquatic invertebrate populations is crucial for understanding its potential environmental risk. Key indicator species for such assessments include the crustacean Daphnia magna and the bioluminescent bacterium Vibrio fischeri. While specific toxicity data for this compound is limited, information on closely related direct azo dyes and general principles of azo dye ecotoxicology provide valuable insights.
Direct azo dyes, as a class, are known to be potential toxicants to aquatic life, although their effects can vary significantly based on their specific chemical structure and the organism being tested. researchgate.netmdpi.com For instance, a study on the biodegradation of C.I. Direct Red 81, a chemically similar diazo dye, revealed that while the parent dye required treatment, the metabolites formed after a sequential microaerophilic/aerobic degradation process were found to be nontoxic to Daphnia magna in an acute toxicity assay. nih.gov This suggests that the environmental persistence and the nature of the degradation products are key factors in determining the ultimate ecotoxicological effects.
In general, sulfonated azo dyes are characterized by their high water solubility, which influences their bioavailability and, consequently, their toxicity to aquatic organisms. mst.dktalkingaboutthescience.com The ecotoxicity of these dyes is often linked to their ability to absorb light, which can inhibit photosynthesis in aquatic plants, and their potential to break down into more toxic aromatic amines under certain environmental conditions. mst.dktandfonline.com
Studies on other direct dyes offer a comparative perspective. For example, the non-genotoxic dye C.I. Direct Blue 218 was found to have a 48-hour median lethal concentration (LC50) of 3.6 mg/L for D. magna, indicating a degree of toxicity. researchgate.net In contrast, another study reported a 48-hour median effective concentration (EC50) for Direct Yellow of over 800 mg/L for Daphnia magna, suggesting low acute toxicity. mst.dk A Canadian government assessment also noted a 48-hour LC50 of greater than 100 mg/L for a Direct Yellow lithium salt in D. magna. canada.ca These variations underscore the difficulty in generalizing toxicity across all direct dyes.
The bacterium Vibrio fischeri is another important model for ecotoxicity testing, where a reduction in bioluminescence indicates a toxic effect. mdpi.com Research on the direct azo dye Congo Red showed a very high EC50 value of 1623 mg/L, suggesting low sensitivity of V. fischeri to this particular dye. mdpi.com However, the degradation process can alter toxicity. For example, while the parent dye of C.I. Reactive Black 5, another azo dye, showed some toxicity, the toxicity increased after decolorization due to the formation of intermediate compounds. researchgate.net
Table 1: Ecotoxicity Data for Selected Direct Azo Dyes on Aquatic Invertebrates
| Dye Name | Test Organism | Endpoint | Result | Reference |
| C.I. Direct Red 81 (degraded metabolites) | Daphnia magna | Acute toxicity | Nontoxic | nih.gov |
| C.I. Direct Blue 218 | Daphnia magna | 48h LC50 | 3.6 mg/L | researchgate.net |
| Direct Yellow | Daphnia magna | 48h EC50 | >800 mg/L | mst.dk |
| Direct Yellow lithium salt | Daphnia magna | 48h LC50 | >100 mg/L | canada.ca |
| Congo Red | Vibrio fischeri | EC50 | 1623 mg/L | mdpi.com |
Bioconcentration and Biomagnification Potential of this compound in Ecological Food Webs
The potential for a chemical to accumulate in living organisms (bioconcentration) and to become more concentrated at higher levels of the food chain (biomagnification) is a critical aspect of its environmental risk assessment. For this compound, its chemical properties as a sulfonated azo dye largely govern its behavior in this regard.
Water-soluble dyes, particularly ionic dyes such as acid, reactive, and direct dyes, which have low n-octanol/water partition coefficients (Kow), generally exhibit a low potential for bioaccumulation. wur.nl A study on 75 different dyes found that water-soluble ionic dyes did not bioaccumulate, with logarithm of the bioconcentration factor (log BCF) values typically below 0.5. wur.nl This is attributed to their high water solubility and limited lipophilicity, which restricts their ability to pass through biological membranes and accumulate in fatty tissues. talkingaboutthescience.com
While the parent azo dyes may have low bioaccumulation potential, the fate of their degradation products is also a consideration. Under anaerobic conditions, which can occur in sediments, azo dyes can be broken down into aromatic amines. tandfonline.com These amines may have different bioaccumulation characteristics than the parent dye. However, for sulfonated azo dyes like Direct Red 75, the resulting degradation products are typically sulfonated aromatic amines. The presence of sulfonic acid groups generally increases water solubility and reduces the likelihood of bioaccumulation. mst.dk
Although direct experimental data for the bioconcentration factor (BCF) of this compound is not available in the reviewed literature, the consistent evidence from studies on analogous sulfonated and direct azo dyes strongly indicates a low potential for both bioconcentration and biomagnification in aquatic food webs. The inherent chemical properties of this compound, specifically its ionic character and high water solubility due to the presence of sulfonic acid groups, limit its ability to be taken up and stored by aquatic organisms.
Table 2: Bioaccumulation Potential of Related Azo Dyes
| Dye Class | Bioaccumulation Finding | Rationale | Reference |
| Water-soluble ionic dyes (acid, reactive, direct) | Did not bioaccumulate (log BCF < 0.5) | Low n-octanol/water partition coefficient (Kow) | wur.nl |
| Aromatic azo dyes | Not likely to bioconcentrate or bioaccumulate | Ionic nature limits passage through biological membranes | nih.gov |
| Sulfonated azo dyes | Low bioaccumulation potential | High water solubility due to sulfonic acid groups | mst.dktalkingaboutthescience.com |
Advanced Analytical Methodologies for Direct Red 75 Free Acid Quantification and Characterization
Chromatographic Techniques for Trace Analysis of Direct Red 75 Free Acid
Chromatography is a cornerstone for separating and analyzing complex mixtures. For a compound like this compound, these methods provide the sensitivity and selectivity required for trace-level detection.
High-Performance Liquid Chromatography (HPLC) Coupled with Mass Spectrometry (MS) for this compound
High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile and thermally labile compounds like azo dyes. When coupled with Mass Spectrometry (MS), it becomes a powerful tool for both quantifying and identifying this compound, even at very low concentrations.
The separation in HPLC is typically achieved using a reversed-phase column, where a nonpolar stationary phase is used with a polar mobile phase. For this compound, a common mobile phase consists of an acetonitrile (B52724) and water gradient, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency.
The MS detector, following the HPLC separation, provides mass-to-charge ratio (m/z) data, which is highly specific to the analyte. Techniques like electrospray ionization (ESI) are commonly used to ionize the dye molecule before it enters the mass analyzer. This allows for the unambiguous identification and confirmation of this compound. Furthermore, tandem mass spectrometry (MS/MS) can be employed for fragmentation studies, yielding structural information that confirms the identity of the compound.
Table 1: Typical HPLC-MS Parameters for this compound Analysis
| Parameter | Typical Conditions |
| Column | C18 reversed-phase (e.g., 2.1 mm x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | A time-based gradient from high aqueous to high organic content |
| Flow Rate | 0.2 - 0.5 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), often in negative mode |
| MS Detection | Full scan mode and/or Selected Ion Monitoring (SIM) |
Gas Chromatography (GC) Applications in this compound Derivative Analysis
Direct analysis of azo dyes like this compound by Gas Chromatography (GC) is generally not feasible due to their low volatility and thermal instability. However, GC can be applied to analyze the products formed from the degradation or cleavage of the dye molecule.
For instance, under reductive conditions, the azo bond (-N=N-) in this compound can be cleaved to form aromatic amines. These resulting amines are often more volatile and can be analyzed by GC, typically after a derivatization step. Derivatization, such as acylation or silylation, increases the volatility and thermal stability of the amines, making them suitable for GC analysis. This indirect method is crucial in toxicological studies, as the aromatic amines produced from azo dye degradation are often carcinogenic. A GC system coupled with a mass spectrometer (GC-MS) is used to identify and quantify these specific amine derivatives.
Spectroscopic Techniques for Structural Elucidation and Quantitative Analysis of this compound (Beyond Basic Identification)
Spectroscopic methods provide in-depth information about the molecular structure and concentration of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Research
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic molecules. While obtaining high-resolution NMR spectra for complex dyes can be challenging due to solubility and aggregation issues, it provides definitive structural information.
Proton (¹H) NMR and Carbon-13 (¹³C) NMR are the primary experiments conducted. ¹H NMR provides information about the different types of protons and their neighboring environments, while ¹³C NMR reveals the carbon skeleton of the molecule. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish connectivity between protons and carbons, helping to piece together the complex structure of this compound.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of this compound
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a molecular fingerprint, with specific peaks corresponding to different functional groups.
For this compound, IR spectroscopy can identify key functional groups such as:
-N=N- (azo stretch): This bond typically shows a characteristic absorption in the IR spectrum.
-OH (hydroxyl group): Broad absorption indicating hydrogen bonding.
-SO₃H (sulfonic acid group): Strong absorptions related to S=O and S-O stretching.
Aromatic C-H and C=C stretching: Bands characteristic of the aromatic rings in the structure.
Raman spectroscopy can also provide information about these vibrations, and it is particularly useful for analyzing the azo bond, which often gives a strong Raman signal.
UV-Visible Spectroscopy for Concentration Determination and Photoreaction Monitoring of this compound
UV-Visible spectroscopy is a widely used technique for the quantitative analysis of colored compounds like this compound. The molecule's extended system of conjugated double bonds (chromophore) absorbs light in the visible region of the electromagnetic spectrum, which is responsible for its red color.
According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. By measuring the absorbance at the wavelength of maximum absorption (λmax), the concentration of this compound in a solution can be accurately determined. The λmax for Direct Red 75 is typically around 508 nm.
This technique is also invaluable for monitoring photoreaction or degradation processes. As the dye degrades, its chromophore is destroyed, leading to a decrease in the absorbance at its λmax. By tracking this change over time, the kinetics of the degradation reaction can be studied.
Table 2: UV-Visible Spectroscopy Data for Direct Red 75
| Parameter | Value | Reference |
| Wavelength of Maximum Absorbance (λmax) | ~508 nm | |
| Application | Quantitative analysis, degradation studies |
Electrochemical Methods for this compound Detection and Sensing
Electrochemical methods have emerged as powerful tools for the analysis of electroactive compounds like azo dyes. These techniques offer several advantages, including high sensitivity, rapid response times, cost-effectiveness, and the potential for miniaturization and in-situ measurements. epa.govmdpi.com The underlying principle involves inducing a redox reaction (oxidation or reduction) of the target analyte at an electrode surface and measuring the resulting electrical signal. mdpi.comnih.gov
Commonly employed electrochemical techniques for dye detection include Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV), and Square Wave Voltammetry (SWV). nih.govmdpi.compreprints.org
Cyclic Voltammetry (CV): This is a fundamental technique used to probe the redox behavior of a compound. It provides information on the oxidation and reduction potentials, offering insights into the electrochemical properties of this compound. nih.govacs.org
Differential Pulse Voltammetry (DPV) and Square Wave Voltammetry (SWV): These are highly sensitive stripping voltammetric techniques used for quantitative analysis. nih.govnih.gov They offer lower detection limits compared to CV by minimizing the background charging current.
To enhance the sensitivity and selectivity of detection, chemically modified electrodes (CMEs) are often developed. These modifications can involve nanomaterials, polymers, or specific recognition elements that facilitate the preconcentration of the analyte on the electrode surface or catalyze its electrochemical reaction. mdpi.com For instance, research on similar azo dyes has shown the efficacy of various electrode modifications:
A gold nanoparticle-modified carbon paste electrode was successfully used for the determination of C.I. Direct Red 80, a structurally related azo dye. researchgate.net
A sensor fabricated with a glassy carbon electrode (GCE) modified with La2YCrO6 double perovskites decorated on halloysite (B83129) nanotubes (HLNTs) demonstrated excellent performance for detecting Allura Red and Acid Blue 9. acs.org
Molecularly imprinted polymers (MIPs) on functionalized multi-walled carbon nanotubes have been used to create selective sensors for food yellow 3, achieving a low limit of detection (LOD) of 5.0 nM. mdpi.com
The development of an electrochemical sensor for this compound would likely follow similar principles, involving the optimization of a modified electrode and voltammetric parameters. The table below summarizes research findings for the electrochemical detection of analogous azo dyes, illustrating the potential performance of such methods for this compound.
Table 1: Electrochemical Detection of Various Azo Dyes
| Analyte | Electrode Modification | Technique | Linear Range | Limit of Detection (LOD) | Matrix | Reference |
|---|---|---|---|---|---|---|
| Direct Red 80 | Gold Nanoparticle-Modified Carbon Paste Electrode | DPV | 5.0 x 10⁻⁸ M to 3.0 x 10⁻⁶ M | 1.15 x 10⁻⁸ M | Water | researchgate.net |
| Allura Red (AR) | La₂YCrO₆/HLNTs/GCE | DPV | 10–140 nM | 5.78 nM | Food Samples | acs.org |
| Acid Blue 9 (AB) | La₂YCrO₆/HLNTs/GCE | DPV | 10–120 nM | 4.3 nM | Food Samples | acs.org |
| Food Yellow 3 | AuNPs/Zr-MOF–graphene composite | DPV | 0.1–1000 μM | 0.1 μM | Food Samples | mdpi.com |
GCE: Glassy Carbon Electrode; HLNTs: Halloysite Nanotubes; DPV: Differential Pulse Voltammetry; AuNPs: Gold Nanoparticles; Zr-MOF: Zirconium-based Metal-Organic Framework; f-MWCNTs: functionalized Multi-Walled Carbon Nanotubes.
Optimization of Sample Preparation and Extraction Techniques for this compound from Complex Matrices
The successful analysis of this compound from complex matrices, such as industrial effluents, textiles, or biological samples, is critically dependent on the sample preparation and extraction steps. promega.com The primary goal is to isolate the target analyte from interfering components, concentrate it to a detectable level, and transfer it into a solvent compatible with the chosen analytical instrument. promega.com
Given that Direct Red 75 is an acid dye, its extraction is highly influenced by pH. In its "free acid" form, adjusting the sample pH is a crucial step. For acidic analytes, the pH of the sample is typically adjusted to <2 to ensure the compound is in its protonated, less polar form, which enhances its extraction into organic solvents. epa.gov
Several extraction techniques can be optimized for this compound:
Liquid-Liquid Extraction (LLE): A conventional method where the acidified aqueous sample is extracted with a water-immiscible organic solvent. epa.gov
Solid-Phase Extraction (SPE): A more modern and efficient technique that involves passing the sample through a solid sorbent packed in a cartridge. The analyte is retained on the sorbent while interferences are washed away. The analyte is then eluted with a small volume of a strong solvent. oup.com The choice of sorbent (e.g., C18, polyamide) is critical and depends on the analyte's polarity.
Ultrasound-Assisted Extraction (UAE): This method uses ultrasonic waves to accelerate the extraction of the analyte from solid or semi-solid matrices into a solvent. mdpi.comnih.gov
Microwave-Assisted Extraction (MAE): This technique uses microwave energy to heat the solvent and sample, enhancing extraction efficiency and reducing extraction time. nih.gov
The optimization of these techniques involves several key parameters:
Solvent Selection: The choice of solvent or solvent mixture (e.g., methanol, acetonitrile, acetone, ethanol) is paramount. nih.govnih.gov Mixtures are often used to fine-tune the polarity for optimal extraction.
pH Adjustment: As mentioned, acidifying the sample is crucial for protonating the free acid form of the dye. epa.gov
Temperature and Time: These parameters must be optimized to maximize recovery without causing degradation of the analyte. mdpi.comnih.gov
Solid-to-Liquid Ratio: For solid samples, the ratio of the sample mass to the solvent volume affects extraction efficiency. mdpi.com
The following table summarizes various extraction methods and optimized parameters used for different azo dyes in complex matrices. These approaches provide a foundational methodology for developing a robust extraction protocol for this compound.
Table 2: Optimized Extraction Techniques for Azo Dyes from Complex Matrices
| Analyte/Dye Class | Matrix | Extraction Method | Key Parameters | Reference |
|---|---|---|---|---|
| Four Azo Dyes | Rat Plasma | Solid-Phase Extraction (SPE) | Simple protein precipitation followed by SPE. | oup.com |
| Allura Red AC | Food Products | Polyamide Column | Eluent: 1% ammonia (B1221849) solution/ethanol (1:1, v/v). | nih.gov |
| Allura Red AC | Protein-rich Samples | Freeze Deproteinization & Chitosan Purification | Chitosan used for purification after freezing to remove proteins. | nih.gov |
| Chlorinated Phenoxyacid Compounds | Aqueous/Solid Samples | LLE/SPE | pH adjustment to <2; extraction with diethyl ether or using SPE. | epa.gov |
| Anthocyanins (as an example of polar pigments) | Cranberry Pomace | Pressurized Liquid Extraction | Solvent: 70% ethanol; Temperature: 120 °C; Pressure: 50 bar. | mdpi.com |
Computational Chemistry and Theoretical Modeling of Direct Red 75 Free Acid
Prediction of Spectroscopic Properties of Direct Red 75 Free Acid through Computational Approaches
The color of a dye is determined by its ability to absorb light at specific wavelengths in the visible spectrum. Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are highly effective at predicting the UV-Vis absorption spectra of molecules. psu.eduacademie-sciences.fr
For this compound, TD-DFT calculations would be performed on the DFT-optimized geometry to compute the vertical excitation energies, which correspond to the energy required to promote an electron from a ground state orbital to an excited state orbital. nih.govrsc.org The calculation yields a list of possible electronic transitions and their corresponding oscillator strengths, which relate to the intensity of the absorption. The transition with the highest oscillator strength typically corresponds to the main absorption peak (λmax). By comparing the predicted λmax with experimental spectra, researchers can validate their computational models and gain a deeper understanding of the electronic transitions responsible for the dye's color. nih.gov These calculations can also predict how the color might change if the molecule's structure is modified.
Table 2: Example of Computational Prediction of Spectroscopic Properties
Disclaimer: The data below are for illustrative purposes to show how computational results are compared with experimental data for azo dyes. The values are not specific to this compound.
| Property | Computational Prediction (TD-DFT) | Experimental Value (Typical Azo Dye) |
| λmax (in water) | 510 nm | 508 nm |
| Primary Electronic Transition | HOMO → LUMO | N/A |
| Oscillator Strength | 1.85 | N/A |
Structure-Activity Relationship (SAR) Modeling for this compound and its Derivatives
Structure-Activity Relationship (SAR) and its quantitative extension (QSAR) are modeling techniques used to correlate a molecule's chemical structure with its properties or activities. researchgate.netnih.gov For a dye like Direct Red 75, a SAR model could be developed to link specific structural features (e.g., the number and position of sulfonate groups, the nature of the aromatic rings) to key performance indicators like binding affinity to cellulose, lightfastness, or even biodegradability. researchgate.netacs.org
The process involves creating a dataset of molecules (derivatives of Direct Red 75) and their measured properties. For each molecule, a set of numerical values known as "molecular descriptors" are calculated. These descriptors can represent various aspects of the molecule, such as its size, shape, lipophilicity, and electronic properties (often derived from DFT calculations). Statistical methods, like multiple linear regression, are then used to build a mathematical model that connects the descriptors to the activity. tandfonline.com
A validated QSAR model can be a powerful predictive tool. It would allow researchers to estimate the properties of new, unsynthesized derivatives of Direct Red 75, enabling the in-silico design of new dyes with improved characteristics without the need for extensive trial-and-error synthesis and testing.
Applications of Machine Learning in this compound Research
Machine learning (ML), a subset of artificial intelligence, is rapidly transforming chemical research by enabling the prediction of molecular properties with high speed and accuracy. chemrxiv.orgacs.org ML models, such as artificial neural networks or gradient boosting regression trees, can be trained on large datasets of known chemical compounds and their properties. researchgate.netaip.org
For this compound, ML could be applied in several ways. An ML model trained on a vast database of diverse dyes could predict its photophysical properties, such as its exact emission wavelength and quantum yield, often with an accuracy comparable to more intensive TD-DFT calculations. acs.orgacs.org
Furthermore, ML models excel at finding complex, non-linear patterns in data. This makes them well-suited for predicting complex phenomena like a dye's interaction with biological systems or its environmental fate. For instance, an ML model could be developed to predict the efficiency of various advanced oxidation processes for degrading Direct Red 75, based on its molecular structure and the reaction conditions. By learning from existing data on other azo dyes, such models could accelerate the development of effective wastewater treatment strategies and guide the design of more environmentally benign colorants.
Application Oriented Research of Direct Red 75 Free Acid Excluding Human/clinical
Role of Direct Red 75 Free Acid in Material Science and Engineering
This compound, an anionic azo dye, has been explored for various applications in material science and engineering beyond its traditional role as a textile colorant. Its molecular structure and properties lend themselves to integration into advanced materials, functional systems, and specialized industrial processes.
Integration of this compound in Functional Coatings and Films
The unique optical and chemical properties of Direct Red 75 have led to its use in the fabrication of specialized coatings and films. Researchers have successfully incorporated this dye into nanostructured thin films for optical applications. Using an electrostatic self-assembly (ESA) method, multilayered films have been constructed by alternating layers of anionic molecules, such as Direct Red 75, with cationic polyelectrolytes. spiedigitallibrary.org This technique allows for the precise control of film thickness and refractive index at the molecular level. spiedigitallibrary.org Such nanostructured films, incorporating Direct Red 75, have been deposited on the ends of optical fibers to create interferometric sensors. spiedigitallibrary.org
In the realm of filtration technology, Direct Red 75 is a key compound for testing the efficacy of nanofiltration membranes. Polyamide (PA) composite membranes, prepared through interfacial polymerization, have been used for the separation of dyes like Direct Red 75 from aqueous solutions. koreascience.kr The performance of these functional films is evaluated based on their ability to reject the dye, a critical factor in wastewater treatment applications. koreascience.krkoreascience.kr Furthermore, the dye has been noted for its potential use in polymer films that can be incorporated into varnishes. googleapis.com
Advanced Textile Dyeing Processes Utilizing this compound
Direct Red 75 is a direct dye, meaning it has a high affinity for cellulosic fibers like cotton and can be applied directly from an aqueous solution. colorantsgroup.com It is primarily used for dyeing and direct printing of cotton and viscose fabrics, producing a pink hue. colorfuldyes.com Its application extends to dyeing silk, wool, and polyamide fibers. colorantsgroup.comcolorfuldyes.com
Research into the dyeing properties of Direct Red 75 reveals its good leveling and transferability characteristics, although it has an average dyeing rate. colorfuldyes.com To enhance its performance, particularly its wet fastness, post-treatment with a fixing agent is a common industrial practice, though this can cause a slight shift in color to a more bluish tone. colorfuldyes.com An important area of advanced textile processing involves dyeing blended fabrics. Direct Red 75 can be used in a single-bath, high-temperature dyeing process for polyester/viscose blends in conjunction with disperse dyes. colorfuldyes.com The behavior of Direct Red 75 on cotton has been a subject of study, especially concerning its lightfastness in the presence of atmospheric pollutants like oxides of nitrogen, which can cause appreciable changes in the dyed fabric. tandfonline.com
The chemical properties of Direct Red 75 dictate its behavior in solution and during dyeing. It is soluble in water, slightly soluble in ethylene (B1197577) glycol ether and ethanol, and insoluble in other organic solvents. colorfuldyes.com Its color is sensitive to chemical environments; for instance, it turns purple in concentrated sulfuric acid and forms a purple precipitate when strong hydrochloric acid is added to its aqueous solution. colorfuldyes.com
This compound as a Component in Sensor Development
The application of Direct Red 75 has expanded into the field of sensor technology, where its properties are harnessed for the detection of specific substances. It has been identified as a material for creating ozone gas sensing elements. google.com
A notable application is in the fabrication of optical fiber sensors. spiedigitallibrary.org Direct Red 75 is used as the anionic component in the layer-by-layer electrostatic self-assembly (ESA) of nanostructured thin films on optical fiber tips. spiedigitallibrary.org This process involves the sequential adsorption of positively and negatively charged molecules to build a multilayered coating. spiedigitallibrary.org By combining Direct Red 75 with other polymers and nanoclusters, films with specific refractive indices can be synthesized. spiedigitallibrary.org These films form a low-finesse interferometric cavity on the fiber end, and changes in environmental parameters, such as temperature, alter the cavity's length, which can be measured optically. spiedigitallibrary.org
This compound in Environmental Remediation Technologies
The prevalence of Direct Red 75 in textile industry wastewater has spurred significant research into effective methods for its removal and degradation. Its persistence and color make it a target pollutant for various environmental remediation technologies.
Adsorptive Removal of this compound from Wastewater
Adsorption is a widely studied and effective technique for removing Direct Red 75 from aqueous solutions. The process involves binding the dye molecules to the surface of an adsorbent material. A variety of low-cost and synthetic adsorbents have been investigated for their efficacy in capturing this dye.
One area of research focuses on natural and modified natural materials. Calcined bones have been demonstrated as a new, low-cost adsorbent for Direct Red 75. tandfonline.com Studies have shown that increasing the amount of calcined bone adsorbent increases the percentage of dye removal due to the greater availability of adsorption sites. researchgate.net For example, with an initial dye concentration of 50 mg/L, adsorption increased from 61% to 89% as contact time increased from 5 to 60 minutes. researchgate.net Similarly, the marine plant Posidonia oceanica has been used both in its raw and modified forms to adsorb Direct Red 75. researchgate.netnih.gov Modeling of this process suggests that the dye molecules are physisorbed in a parallel position to the adsorbent surface, involving Van der Waals and hydrogen interactions. researchgate.netnih.gov
Synthetic polymer-based adsorbents have also been developed. Epoxide-functionalized composite polymer particles have been used to adsorb Direct Red 75, with temperature influencing the adsorption capacity. arabjchem.org Macro-reticular ion exchange resins (IERs), both weakly and strongly basic, have shown high efficacy in removing and recovering Direct Red 75 from simulated wastewater. mdpi.commdpi.com For instance, studies using polyacrylic anion exchangers like Amberlite IRA67 (weakly basic) and Amberlite IRA458 (strongly basic) have been conducted to determine kinetic and equilibrium parameters. mdpi.com
The efficiency of these adsorption processes is typically evaluated by fitting experimental data to various isotherm and kinetic models.
| Adsorbent Material | Adsorption Model(s) Applied | Key Findings | Reference |
|---|---|---|---|
| Calcined Bones | Intraparticle diffusion, Pseudo-first-order, Pseudo-second-order, Langmuir, Freundlich, Tempkin | Effectively employed as a new low-cost adsorbent. Adsorption increases with adsorbent amount and contact time. | tandfonline.comresearchgate.net |
| Posidonia oceanica (Natural & Modified) | Double-layer model with two energy levels (based on statistical physics) | Dye molecules adsorb in a parallel position. The process is spontaneous, exothermic, and involves physisorption (Van der Waals and hydrogen interactions). | researchgate.netnih.gov |
| Epoxide Functionalized Composite Polymer Particles | Langmuir, Freundlich, Temkin | Adsorption capacity is influenced by temperature and initial dye concentration. The process is endothermic on these specific particles. | arabjchem.org |
| Anion Exchange Resins (e.g., Amberlite IRA67, Amberlite IRA458) | Kinetic and Equilibrium models | Effective for removal and recovery. Equilibrium time depends on initial dye concentration. | mdpi.com |
Catalytic Degradation of this compound in Industrial Effluents
Catalytic degradation offers an alternative to adsorption by breaking down the complex dye molecule into simpler, less harmful compounds. Research in this area for Direct Red 75 has focused on both biocatalysis and chemical catalysis.
Biocatalysis utilizes microorganisms or their enzymes to degrade the dye. Several fungal strains have been identified for their ability to decolorize and degrade Direct Red 75. A strain of Penicillium oxalicum (SAR-3) demonstrated a high degradation level of 95-100% for Direct Red 75 at a concentration of 100 mg/L within 120 hours. researchgate.net The degradation process was linked to the activity of the manganese peroxidase enzyme. researchgate.net Mixed fungal consortia, including species like Aspergillus niger and Aspergillus flavus, have also achieved almost complete decolorization of Direct Red 75 at concentrations ranging from 200–1000 mg/L within 24–72 hours. tandfonline.comtandfonline.com In another study, a microbial consortium was used in an anaerobic-aerobic biofilter system with rice husks as a carrier, achieving over 90% decolorization. diva-portal.orgnih.gov
Chemical catalysis, particularly using nanoparticles, is another promising approach. Silver nanoparticles (AgNPs) have been shown to have high efficacy in degrading azo dyes. One study reported that AgNPs could degrade about 90% of a commercial azo dye, such as Direct Red 75, within 30 minutes. researchgate.net Advanced Oxidation Processes (AOPs), which generate highly reactive radicals for pollutant destruction, are also relevant, with many studies referencing the degradation of Direct Red 75 when discussing the potential of these technologies. nottingham.ac.uk
| Catalyst/Method | Type | Efficiency | Conditions | Reference |
|---|---|---|---|---|
| Penicillium oxalicum SAR-3 | Biocatalysis (Fungal) | 95-100% degradation | 100 mg/L dye, 120 hours, 30°C, pH 7.0 | researchgate.net |
| Mixed Fungal Consortium (P. oxalicum, A. niger, A. flavus) | Biocatalysis (Fungal) | Almost complete decolorization | 200–1000 mg/L dye, 24–72 hours | tandfonline.comtandfonline.com |
| Anaerobic-Aerobic Biofilter (Rice Husks Carrier) | Biocatalysis (Microbial) | >90% decolorization | Hydraulic Retention Times of 12, 24, 48 hours | diva-portal.orgnih.gov |
| Silver Nanoparticles (AgNPs) | Chemical Catalysis | ~90% degradation | 30 minutes | researchgate.net |
Bioremediation Strategies for this compound Contamination
The widespread use of azo dyes like Direct Red 75 in industries such as textiles and printing has led to significant environmental contamination, as these compounds are designed to be stable and resistant to degradation. researchgate.net Biological methods are recognized as cost-effective and eco-friendly alternatives to conventional physical and chemical treatment processes, which often have drawbacks like high costs and the formation of secondary pollutants. researchgate.netnih.gov Bioremediation of Direct Red 75 involves leveraging microorganisms and plants to decolorize and degrade the dye.
Microbial Degradation:
Microbial degradation is a key strategy for the bioremediation of Direct Red 75. This process can occur through biosorption, where the dye binds to the surface of the microbial biomass, and enzymatic degradation, which involves the breakdown of the dye's chemical structure. gjesm.netnih.gov Both fungi and bacteria have demonstrated significant potential in degrading Direct Red 75.
Fungal Degradation: Fungi, particularly white-rot fungi, are effective degraders due to their robust enzymatic systems. tandfonline.com The fungal strain Penicillium oxalicum SAR-3 has shown a remarkable ability to decolorize Direct Red 75, achieving 95-100% degradation within 120 hours at 30°C and a pH of 7.0. researchgate.netnih.gov The degradation process is largely attributed to the secretion of extracellular enzymes, with manganese peroxidase (MnP) being identified as a key enzyme involved in the decolorization of Direct Red 75 by P. oxalicum. researchgate.netnih.gov Other fungal species, such as Aspergillus flavus, have also been reported to achieve almost complete decolorization of Direct Red 75 at concentrations ranging from 200–1000 mg L⁻¹ within 24–72 hours. tandfonline.com Fungi can eliminate dyes through a two-step process: initial adsorption of the dye onto their hyphae, followed by the breakdown of the dye's chemical bonds by extracellular enzymes like laccases and peroxidases. tandfonline.com
Bacterial Degradation: Bacterial degradation of azo dyes typically involves an initial reductive cleavage of the azo bond (–N=N–) under anaerobic conditions, which results in the formation of aromatic amines. researchgate.netmdpi.com These amines can then be further mineralized, often under aerobic conditions. researchgate.netmdpi.com The primary enzymes responsible for the initial cleavage are azoreductases. nih.govmdpi.com While specific studies focusing solely on bacterial degradation of Direct Red 75 are less common than fungal studies, the general principles of bacterial azo dye degradation are applicable. For instance, research on the related dye Direct Red 81 has shown that bacterial consortia can effectively decolorize the dye under various conditions, including high temperature, pH, and salinity, primarily through the action of azoreductases. mdpi.com
Interactive Table: Microbial Bioremediation of Direct Red 75
| Microorganism | Dye Concentration | Degradation Efficiency | Time | Key Conditions/Enzymes | Source |
|---|---|---|---|---|---|
| Penicillium oxalicum SAR-3 | 100 mg L⁻¹ | 95-100% | 120 h | 30°C, pH 7.0; Manganese Peroxidase (MnP) | researchgate.netnih.gov |
| Aspergillus flavus | 200–1000 mg L⁻¹ | ~100% | 24–72 h | Not specified | tandfonline.com |
Phytoremediation:
Phytoremediation is an emerging strategy that uses plants to clean up contaminants. jksus.org Plants can remove dyes from soil and water through various mechanisms, including uptake by the roots, accumulation in plant tissues, and degradation by plant enzymes. jksus.orgfrontiersin.org The plant's root system provides a large surface area for the absorption and mobilization of contaminants. frontiersin.org Enzymes such as polyphenol oxidases, peroxidases, and laccases within the plants play a crucial role in the detoxification and degradation of dye molecules. jksus.orgscribd.com While specific studies detailing the phytoremediation of Direct Red 75 are limited, research on other direct and acid dyes demonstrates the potential of this approach. For example, species like Blumea malcolmii have been used to phytoremediate the sulfonated azo dye Direct Red 5B. researchgate.net The success of phytoremediation suggests that selected plant species could be effective, solar-driven bioreactors for treating effluents containing Direct Red 75. jksus.org
This compound as a Research Probe in Chemical and Biological Systems (Non-human, non-clinical)
A research probe is a molecule used to study the properties of other molecules or structures. nih.govnih.gov Based on available scientific literature, there is currently no specific information detailing the application of this compound as a research probe in non-human, non-clinical chemical or biological systems. While other dyes are developed as fluorescent or chemiluminescent probes for imaging or detection assays, similar applications for Direct Red 75 have not been reported. nih.govplos.org
Cell staining is a technique used to enhance contrast in microscopic imaging, making it easier to visualize cells and their components. rice.edu Dyes used for staining typically bind to specific cellular structures. For instance, some direct dyes like Direct Red 80 (Sirius Red) are used in histopathology to stain collagen. medchemexpress.com However, a review of current research indicates no specific established protocols or applications for using this compound as a stain for non-clinical research on bacterial or plant cells. colorantsgroup.com Standard staining procedures for bacteria often employ dyes such as crystal violet, safranin, and fluorescent stains like propidium (B1200493) iodide and SYTO 9 to differentiate between cell types or assess viability. rice.eduthermofisher.com
Spectroscopic tracers are substances that have distinct spectral properties, allowing them to be detected and monitored to study physical, chemical, or biological processes. nih.govacs.org For example, fluorescent dyes can be used as tracers in fluid dynamics or to label and track molecules within a biological system. nih.gov There is no evidence in the reviewed scientific literature to suggest that this compound is used as a spectroscopic tracer. Its primary known application is as a colorant for various materials, including paper, leather, and textiles. colorantsgroup.comworlddyevariety.com
Emerging Research Frontiers and Future Directions for Direct Red 75 Free Acid Studies
Nanotechnology Applications Incorporating Direct Red 75 Free Acid
The integration of this compound into nanotechnology is an emerging area with the potential for significant advancements. While specific studies on this compound in this context are not yet widespread, the broader field of bioengineered nanotechnology for delivering nucleic acids provides a strong foundational framework. nih.gov Nanocarriers, such as exosomes, cell membrane-derived nanovesicles, protein nanocages, and virus-like particles, are being engineered to efficiently encapsulate and protect therapeutic molecules. nih.gov The inherent properties of dyes like Direct Red 75 could be leveraged for tracking and visualization within these nanosystems.
The development of multifunctional nanocarriers is a key focus, aiming for high biocompatibility, prolonged circulation, specific targeting, and scalability. nih.gov For instance, research has shown that modifying the surface of nanocarriers can significantly enhance their targeting efficiency. nih.gov The principles used in developing these advanced drug delivery systems, such as loading therapeutic agents onto red blood cells or using hyaluronic acid-based nanocarriers, could be adapted for applications involving this compound. nih.gov The goal is to create novel systems with high efficiency and biosafety for various biomedical applications. nih.gov
Sustainable Production and Recycling Pathways for this compound
The textile industry, a primary user of dyes like Direct Red 75, faces significant environmental challenges related to water pollution and resource consumption. researchgate.netresearchgate.net Consequently, developing sustainable production and recycling methods for these dyes is a critical area of research.
Sustainable Production:
The focus of sustainable production is shifting towards biological methods, which are considered more eco-friendly and effective for the decolorization and degradation of dyes compared to conventional physical and chemical methods. researchgate.net Research has identified microbial strains, such as the fungus Penicillium oxalicum SAR-3, that demonstrate a high capability for degrading azo dyes, including Direct Red 75. nih.gov This particular strain has shown a degradation efficiency of 95-100% within 120 hours under specific conditions. nih.gov The mechanism often involves enzymes like manganese peroxidase, which play a crucial role in breaking down the complex dye molecules. nih.gov Another innovative approach involves using agricultural waste, such as rice husks, as a carbon source and carrier for microorganisms in bioreactors, which has shown promise in decolorizing Direct Red 75. researchgate.net
Recycling Pathways:
Recycling strategies for dye-containing wastewater and used materials are essential for a circular economy. Common methods for recycling batteries, which can be conceptually applied to dye waste, include direct recycling, pyrometallurgy, and hydrometallurgy. acs.orgrsc.orgdergipark.org.tr
Direct Recycling: This method aims to recover materials in their original form. rsc.orgdergipark.org.tr For dyes, this could involve separation and purification techniques to reuse the dye.
Hydrometallurgy: This involves using aqueous solutions, often acids, to leach and separate valuable components. acs.orgrsc.org While effective, it can produce wastewater that requires further treatment. acs.orgdergipark.org.tr
Pyrometallurgy: This high-temperature process breaks down compounds to recover elemental components. acs.orgdergipark.org.tr
For dye wastewater specifically, methods like membrane filtration, ion-exchange, and coagulation/flocculation are employed. mdpi.com Nanofiltration, a type of membrane filtration, has been reported for treating dye wastewater. mdpi.com Combining methods, such as coupling an electro-fenton reaction with membrane filtration, can achieve better results. mdpi.com The choice of method often depends on the specific dye and the economic and environmental context. acs.orgdergipark.org.tr
Interdisciplinary Research Integrating this compound with Other Fields
The study of this compound is increasingly benefiting from interdisciplinary approaches, combining chemistry with fields like biology, environmental science, and medicine.
In environmental science, research focuses on the biodegradation of azo dyes. Studies have explored the use of various microorganisms to break down Direct Red 75, highlighting the role of specific enzymes in the decolorization process. nih.gov This intersects with biotechnology in the development of bioremediation strategies for textile effluents. researchgate.net
In the medical and biological fields, while direct applications of this compound are not extensively documented, related research provides a basis for potential future integration. For instance, the principles of photodynamic therapy (PDT), which uses photosensitizers activated by light to generate reactive oxygen species for therapeutic purposes, could be explored. nih.gov Dyes are central to PDT, and understanding the photophysical properties of compounds like Direct Red 75 could open new avenues. nih.gov
Furthermore, studies on the impact of chemical compounds on biological systems, such as the investigation of copper metabolism in Wilson's disease, demonstrate the need for interdisciplinary evaluation involving various medical specializations to understand and manage potential effects. oup.com This highlights the importance of collaborative research to fully assess the interactions of compounds like Direct Red 75 with biological systems.
Current Challenges and Future Opportunities in this compound Research
The research and application of this compound face several challenges that also present opportunities for future innovation.
Challenges:
Environmental Impact: The primary challenge associated with Direct Red 75, as with many synthetic dyes, is its environmental persistence and the pollution caused by textile industry effluents. researchgate.netresearchgate.net The high salt and alkali usage in conventional dyeing processes contributes to high levels of total dissolved solids (TDS) and chemical oxygen demand (COD) in wastewater. researchgate.net
Treatment Complexity: While biological and physicochemical treatment methods exist, they have limitations. Biological methods can be slow, and physicochemical methods like coagulation can generate significant sludge. researchgate.netmdpi.com The complex structure of azo dyes like Direct Red 75 makes them resistant to degradation.
Recycling Efficiency: Current recycling methods for industrial waste, which could be adapted for dye waste, have their own drawbacks. Hydrometallurgy can be costly and generate secondary pollutants, while direct recycling requires sophisticated sorting and is sensitive to the input stream's composition. rsc.orgdergipark.org.tr
Future Opportunities:
Q & A
Basic Research Questions
Q. What are the standard analytical methods for characterizing the purity and structure of Direct Red 75 free acid?
- Methodological Answer :
- Purity Validation : Use High-Performance Liquid Chromatography (HPLC) with a reverse-phase C18 column and UV detection at λmax ≈ 500 nm to assess chromatographic purity. Compare retention times with certified standards .
- Structural Confirmation : Employ Fourier-Transform Infrared Spectroscopy (FTIR) to identify sulfonic acid (-SO3H) and azo (-N=N-) functional groups. Confirm molecular structure via <sup>1</sup>H and <sup>13</sup>C Nuclear Magnetic Resonance (NMR) spectroscopy in deuterated DMSO .
Q. How can researchers optimize synthesis protocols for this compound to ensure reproducibility?
- Methodological Answer :
- Synthesis Steps : Follow diazotization of the precursor amine (e.g., 4-nitroaniline) in acidic medium (HCl/NaNO2), followed by coupling with a naphthol derivative. Monitor reaction pH (maintain 8–10) and temperature (0–5°C for diazotization, 10–15°C for coupling) .
- Reproducibility : Document solvent ratios, stirring rates, and purification steps (e.g., recrystallization in ethanol-water mixtures). Validate batch consistency via melting point analysis (±2°C tolerance) and UV-Vis spectral matching .
Advanced Research Questions
Q. How should researchers design experiments to investigate pH-dependent aggregation behavior of this compound in aqueous solutions?
- Methodological Answer :
- Experimental Controls : Use buffered solutions (e.g., phosphate buffer for pH 2–8, carbonate buffer for pH 9–12) with fixed ionic strength (0.1 M NaCl). Include a non-ionic surfactant (e.g., Tween-20) to distinguish aggregation from micelle formation .
- Characterization Tools : Conduct dynamic light scattering (DLS) for particle size analysis and zeta potential measurements to assess surface charge variations. Validate with UV-Vis absorbance shifts (e.g., hypsochromic shifts indicating H-aggregation) .
Q. What strategies are effective for resolving contradictions in reported degradation pathways of this compound under UV irradiation?
- Methodological Answer :
- Systematic Replication : Reproduce studies using standardized light sources (e.g., 365 nm UV lamp at 10 mW/cm²) and identical matrix conditions (solvent, oxygen levels). Use LC-MS/MS to identify degradation intermediates (e.g., sulfonated aromatic fragments) .
- Data Harmonization : Apply meta-analysis techniques to compare degradation half-lives across studies, accounting for variables like irradiance intensity and sample thickness. Use ANOVA to test significance of environmental factors (e.g., dissolved oxygen) .
Q. How can researchers statistically validate dose-response relationships in ecotoxicological studies involving this compound?
- Methodological Answer :
- Model Selection : Fit data to nonlinear regression models (e.g., Hill equation for EC50 determination). Use Akaike Information Criterion (AIC) to compare logistic vs. probit models .
- Error Mitigation : Perform triplicate assays with negative controls. Apply Benjamini-Hochberg correction for multiple comparisons in longitudinal toxicity studies .
Q. What advanced techniques are recommended for analyzing interactions between this compound and serum albumin in binding studies?
- Methodological Answer :
- Equilibrium Dialysis : Use semi-permeable membranes to separate free and protein-bound dye fractions. Quantify free dye via spectrophotometry and calculate binding constants (Ka) using Scatchard plots .
- Competitive Binding Assays : Introduce known ligands (e.g., warfarin for Site I, ibuprofen for Site II) to identify binding loci. Confirm via fluorescence quenching measurements and Stern-Volmer analysis .
Methodological Best Practices
Q. How should researchers address spectral interference when quantifying this compound in complex matrices?
- Methodological Answer :
- Matrix Subtraction : Acquire background spectra of the matrix (e.g., soil extracts, biological fluids) and subtract digitally. Use derivative spectroscopy (2nd or 3rd order) to resolve overlapping peaks .
- Chemometric Validation : Apply Partial Least Squares (PLS) regression or Principal Component Analysis (PCA) to deconvolute multicomponent spectra .
Q. What protocols ensure FAIR (Findable, Accessible, Interoperable, Reusable) data management for this compound research?
- Methodological Answer :
- Metadata Standards : Adopt ISA-Tab format for experimental metadata, including instrument parameters (e.g., HPLC column lot numbers, NMR probe frequencies). Use persistent identifiers (DOIs) for datasets .
- Repository Selection : Deposit raw spectra in domain-specific repositories (e.g., Zenodo for chemistry data). Include machine-readable annotations (e.g., SDF files for structural data) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
